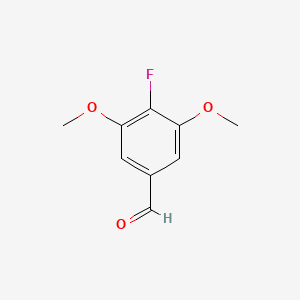

4-Fluoro-3,5-dimethoxybenzaldehyde

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalytic Oxidation of Lignins into Aromatic Aldehydes

One notable application area is in the catalytic oxidation of lignins into aromatic aldehydes, where compounds with similar structures play critical roles. The process involves transforming lignins into valuable chemicals like vanillin and syringaldehyde, underlining the potential of fluoro-dimethoxybenzaldehydes in lignin valorization. This transformation is crucial for the development of sustainable chemical processes, leveraging lignin's abundance as a renewable resource from biomass. The study by Tarabanko and Tarabanko (2017) elaborates on the influence of various factors on the yield of aromatic aldehydes from lignins, emphasizing the efficiency and selectivity of the catalytic oxidation processes (Tarabanko & Tarabanko, 2017).

Fluorinated Compounds in Pharmaceutical Research

Another research domain is the pharmacological exploration of fluorinated compounds, with studies highlighting their therapeutic potentials. For instance, the synthesis and evaluation of fluorinated analogues of curcumin demonstrate the significant impact of fluorination on enhancing biological activities, including anti-proliferative effects against cancer cells. This suggests that the incorporation of fluorine atoms into organic molecules, as in 4-Fluoro-3,5-dimethoxybenzaldehyde, can be a strategy to improve their pharmacological properties. Hatamipour et al. (2021) discuss the synthesis of fluorinated curcumin compounds and their superior efficacy in inhibiting cancer cell proliferation, pointing towards the potential medicinal applications of fluorinated analogues (Hatamipour et al., 2021).

Environmental Analysis of Fluoroalkylether Compounds

The environmental detection and analysis of fluoroalkylether compounds, including those related to this compound, are crucial for understanding their distribution and impact. Research on the environmental occurrence and analytical methodologies for ether-PFAS, such as F-53B, Gen-X, and ADONA, sheds light on the challenges and advances in detecting these persistent organic pollutants. Munoz et al. (2019) provide an extensive review of ether-PFAS, highlighting the methods employed for their analysis and their environmental fate, which could inform studies on similar fluorinated compounds (Munoz et al., 2019).

Safety and Hazards

4-Fluoro-3,5-dimethoxybenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also damage fertility or the unborn child . It is recommended to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of 4-Fluoro-3,5-dimethoxybenzaldehyde are the components of the cellular antioxidation system of fungi . These include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

This compound acts by disrupting the cellular antioxidation system . It destabilizes the cellular redox homeostasis, leading to an increase in oxidative stress within the cell . This disruption can inhibit microbial growth .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . By disrupting the antioxidation system, it alters the redox balance within the cell. This can lead to an increase in reactive oxygen species, which can cause damage to various cellular components, including proteins, lipids, and DNA .

Pharmacokinetics

Factors such as its molecular weight (18416 g/mol ), predicted density (1.201±0.06 g/cm3 ), and predicted boiling point (302.1±37.0 °C ) could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation system and increasing oxidative stress, it can cause damage to the cell, inhibiting its growth and potentially leading to cell death .

Propriétés

IUPAC Name |

4-fluoro-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZBAFJQVFOKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

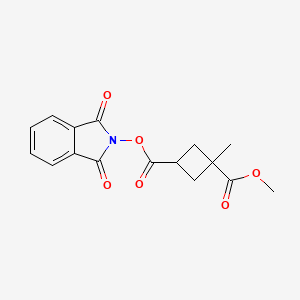

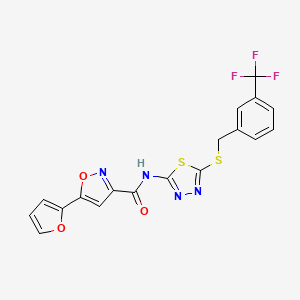

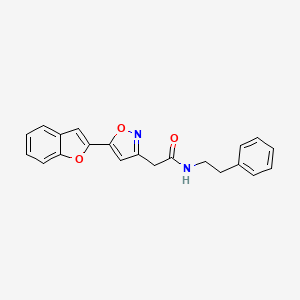

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2538285.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2538286.png)

![4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B2538288.png)

![N-(2,5-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2538289.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2538291.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)

![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)